molecular formula C24H32N4 B11571168 2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine

2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine

Cat. No.: B11571168
M. Wt: 376.5 g/mol
InChI Key: HCTGIYTYULBRDA-UHFFFAOYSA-N
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Description

2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core, a pyrrolidine ring, and a tricyclo[3311~3,7~]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the pyrrolidine moiety.

    Attachment of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This step involves the alkylation of the quinazoline core with a tricyclo[3.3.1.1~3,7~]decane derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinazoline ring to a tetrahydroquinazoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its structural properties could be exploited in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity by binding to the ATP-binding site. The pyrrolidine and tricyclo[3.3.1.1~3,7~]decane moieties may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)-N-[1-(adamantyl)ethyl]quinazolin-4-amine: Similar structure but with an adamantyl group instead of the tricyclo[3.3.1.1~3,7~]decane moiety.

    2-(pyrrolidin-1-yl)-N-[1-(cyclohexyl)ethyl]quinazolin-4-amine: Similar structure but with a cyclohexyl group.

Uniqueness

The presence of the tricyclo[3.3.1.1~3,7~]decane moiety in 2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine provides unique steric and electronic properties that can enhance its binding affinity and specificity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H32N4

Molecular Weight

376.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-pyrrolidin-1-ylquinazolin-4-amine

InChI

InChI=1S/C24H32N4/c1-16(24-13-17-10-18(14-24)12-19(11-17)15-24)25-22-20-6-2-3-7-21(20)26-23(27-22)28-8-4-5-9-28/h2-3,6-7,16-19H,4-5,8-15H2,1H3,(H,25,26,27)

InChI Key

HCTGIYTYULBRDA-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=NC(=NC5=CC=CC=C54)N6CCCC6

Origin of Product

United States

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